Hycanthone N-oxide

Description

Historical Context of Research on Thioxanthenone Derivatives

The investigation into thioxanthenone derivatives has a rich history rooted in the search for therapeutic agents. Xanthones, a class of heterocyclic compounds, and their sulfur-containing analogs, thioxanthenones, have been a subject of interest for their potential pharmacological activities. eurekaselect.com Naturally occurring xanthones are found in various plants and microorganisms and have been studied for a range of biological effects. eurekaselect.com

The initial impetus for extensive research into specific thioxanthenone derivatives like lucanthone (B1684464) and its metabolite, hycanthone (B1673430), arose from the field of parasitology. who.int Lucanthone was one of the early non-antimonial drugs found to be active against Schistosoma mansoni in animal models. who.int This led to further exploration of its metabolites, with the discovery that hycanthone, a hydroxymethyl analog, exhibited greater activity than its parent compound in experimental models. who.int

This early research established thioxanthenones as a significant class of compounds for drug development, particularly in the context of schistosomiasis. annualreviews.org The core structure of thioxanthen-9-one (B50317) became a scaffold for the synthesis and evaluation of numerous derivatives, with modifications aimed at enhancing efficacy and understanding structure-activity relationships. acs.orgresearchgate.net This foundational work on the broader class of thioxanthenone derivatives paved the way for more specialized investigations into specific analogs, including their N-oxide forms.

Evolution of Research Interest in Hycanthone N-oxide and Related Analogs

Following the initial focus on the antischistosomal properties of hycanthone, research interest evolved to encompass its molecular mechanisms of action and the biological activities of its derivatives, including this compound. Hycanthone itself was identified as a DNA intercalator, a property that inhibits RNA synthesis and interferes with the nerve function of parasites. ebi.ac.ukwikipedia.org This understanding of its mode of action spurred investigations into its potential as an antineoplastic agent. ebi.ac.ukwikipedia.org

The study of hycanthone's metabolites and analogs was a natural progression of this research. The N-oxide derivative of hycanthone, specifically the terminal N-oxide in the side chain, was synthesized and evaluated. capes.gov.br Early studies on the mutagenic potential of hycanthone and its congeners revealed that the N-oxide analog was inactive at the concentrations tested in certain bacterial mutagenicity assays. capes.gov.br This finding was significant as it suggested that modifications to the hycanthone molecule could potentially dissociate its biological activity from its mutagenic effects. tandfonline.com

Further research explored the effects of this compound and its parent compound on other biological systems. For instance, studies examined their action on viral interferon induction. glpbio.combiomolther.orgnih.govtargetmol.comglpbio.com The interest in this compound and related analogs has often been comparative, aiming to understand how structural modifications, such as the addition of an N-oxide group, alter the biological and toxicological profile of the parent compound. tandfonline.com The development of new derivatives, including piperazinyl N-oxide derivatives, was part of an effort to retain schistosomicidal activity while reducing or eliminating mutagenicity. tandfonline.com

Significance of this compound in Investigating Molecular Biological Phenomena

The primary significance of this compound in molecular biology research lies in its use as a tool to dissect the structure-activity relationships of thioxanthenone compounds. By comparing the biological effects of hycanthone with its N-oxide derivative, researchers can infer the role of the side chain's terminal amine in the parent molecule's activity.

One of the key areas of investigation has been mutagenicity. Hycanthone is a known frameshift mutagen in various organisms. tandfonline.com The observation that the N-oxide analog showed no detectable mutagenic activity in some test systems was a critical piece of evidence. capes.gov.br This supported the hypothesis that the alkylating potential of hycanthone, mediated through the formation of a reactive carbonium ion, is a key determinant of its mutagenicity. tandfonline.com The inactivity of the N-oxide derivative suggested that the modification interfered with this mechanism.

Furthermore, the study of this compound has contributed to understanding the broader biological effects of thioxanthenones. Research on its impact on viral interferon induction provided insights into the immunomodulatory properties of this class of compounds. biomolther.orgnih.gov While much of the research on this compound has been in the context of its relationship to hycanthone, these studies have provided valuable data for understanding how subtle chemical changes can dramatically alter biological outcomes. This knowledge is crucial for the rational design of new therapeutic agents with improved safety profiles.

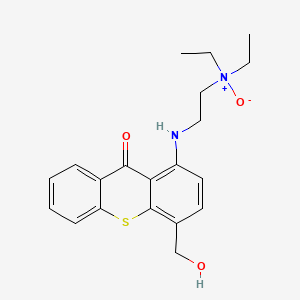

Structure

3D Structure

Properties

CAS No. |

54484-90-1 |

|---|---|

Molecular Formula |

C20H24N2O3S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N,N-diethyl-2-[[4-(hydroxymethyl)-9-oxothioxanthen-1-yl]amino]ethanamine oxide |

InChI |

InChI=1S/C20H24N2O3S/c1-3-22(25,4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)26-20/h5-10,21,23H,3-4,11-13H2,1-2H3 |

InChI Key |

CVOBONSFYKLOBD-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O)[O-] |

Origin of Product |

United States |

Synthetic and Derivatization Methodologies for Hycanthone N Oxide and Analogs

Chemical Synthesis Approaches for Hycanthone (B1673430) N-oxide

The primary method for the chemical synthesis of Hycanthone N-oxide involves the direct oxidation of the parent compound, hycanthone. This process targets the tertiary amine of the diethylaminoethyl side chain.

A common laboratory-scale synthesis utilizes m-chloroperbenzoic acid (mCPBA) as the oxidizing agent. The reaction is typically carried out in a chlorinated solvent such as dichloromethane. gwern.net The parent hycanthone base is dissolved in the solvent, and mCPBA is added, leading to the formation of the N-oxide. Following the reaction, chromatographic purification, often using alumina (B75360) (Al₂O₃), is employed to isolate the this compound. gwern.net The purified N-oxide can then be converted to a more water-soluble salt, such as the methanesulfonate (B1217627) salt, for further studies. gwern.net

Biosynthetic Pathways and Metabolic Generation in Model Systems

Hycanthone itself is a product of the metabolic oxidation of lucanthone (B1684464). nih.gov Further metabolism of hycanthone can lead to the formation of this compound. While specific enzymatic pathways in schistosomes are not fully elucidated in the provided search results, the generation of N-oxides from parent amine compounds is a known metabolic process in many organisms. This biotransformation is generally catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

Studies have shown that hycanthone undergoes metabolic activation within the schistosome, which is crucial for its activity. researchgate.net It is plausible that the same or similar enzymatic systems responsible for the bioactivation of hycanthone could also be involved in the formation of its N-oxide metabolite. However, detailed studies on the specific enzymes and pathways for this compound generation in model systems were not found in the search results.

Preparation of this compound Analogs for Research Purposes

The preparation of this compound analogs has been a strategy to explore structure-activity relationships, aiming to dissociate desired therapeutic effects from adverse properties like mutagenicity. nih.gov

Strategies for Structural Modification

The primary strategy for creating analogs has been N-oxidation of the diethylamino group of hycanthone and related structures. gwern.netnih.gov This modification has been applied not only to hycanthone but also to its precursor lucanthone and to structurally related benzothiopyranoindazoles. nih.gov

Another key structural modification involves substitution on the thioxanthenone or related ring systems. For instance, the introduction of a chlorine atom at the 8-position of benzothiopyranoindazoles has been investigated. nih.gov This modification aimed to reduce toxicity while maintaining or improving therapeutic efficacy.

Further derivatization has included modifications at the 4-position of the thioxanthenone ring. For example, analogs with a carboxyl group or a methyl group at this position have been synthesized and evaluated for their biological activity. asm.org

Evaluation of Analog Formation

The formation of N-oxide analogs is typically confirmed using standard analytical techniques. Following synthesis and purification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to verify the chemical structure of the newly formed compounds.

The evaluation of these analogs has focused on comparing their biological activities to the parent compounds. For instance, N-oxidation of the diethylamino group of hycanthone was found to markedly reduce its mutagenic activity while retaining or even enhancing its antischistosomal effects. nih.gov In contrast, analogs with a carboxyl or methyl group at the 4-position were found to be inactive as mutagens. asm.org The N-oxide analog of hycanthone (WIN 29329) was also reported to be inactive in bacterial mutagenicity assays at the concentrations tested. asm.org

Molecular Mechanisms of Biological Activity of Hycanthone N Oxide

Interactions with Nucleic Acids

The biological effects of many thioxanthenone compounds are rooted in their ability to interact directly with cellular nucleic acids. For Hycanthone (B1673430), these interactions are central to its mechanism of action.

DNA Intercalation Studies

Hycanthone is a well-documented DNA intercalator, inserting its planar thioxanthenone ring system between the base pairs of the DNA double helix. plos.orgnih.govwikipedia.org This physical insertion is believed to be a primary step in its cytotoxic and mutagenic effects. Studies have indicated that this intercalation is not random, showing a preference for AT-rich sequences within the DNA strand. plos.org This binding distorts the helical structure of DNA, which can interfere with the processes of replication and transcription.

Specific DNA intercalation studies for Hycanthone N-oxide are not available in the reviewed literature. The structural modification at the diethylamino side chain, which results in the N-oxide, could potentially alter the compound's binding affinity and sequence specificity for DNA, a hypothesis that may be linked to its observed reduction in mutagenicity. nih.govnih.gov

RNA Synthesis Modulation

While this compound also demonstrates biological activity, specific research detailing its direct impact on RNA synthesis modulation is lacking. One study noted that at a concentration of 10 µg/ml, the 1A-4 N-oxide analog did not adversely affect viral interferon induction, in stark contrast to Hycanthone, which significantly reduced it. nih.gov This suggests that its modulatory effects on cellular transcription processes may differ significantly from those of Hycanthone.

Effects on Nucleic Acid Biosynthesis Pathways

The overarching effect of Hycanthone's interaction with DNA and inhibition of RNA synthesis is the disruption of nucleic acid biosynthesis pathways. plos.orgnih.govchemsrc.com By interfering with the fundamental processes of replication and transcription, the availability of essential macromolecules is diminished, leading to a close correlation between the inhibition of macromolecule biosynthesis and parasite death in sensitive organisms. chemsrc.com

There is no specific data available concerning the effects of this compound on nucleic acid biosynthesis pathways.

Enzyme Modulation and Target Identification

Beyond direct nucleic acid interaction, thioxanthenones can exert their biological effects through the modulation of key cellular enzymes involved in DNA topology and repair.

Inhibition of DNA Topoisomerases I and II

Hycanthone has been identified as an inhibitor of both DNA topoisomerase I and II. plos.orgnih.gov These enzymes are critical for resolving topological stress in DNA that arises during replication, transcription, and repair by creating transient strand breaks. By inhibiting these enzymes, Hycanthone can lead to the accumulation of DNA strand breaks and genomic instability, contributing to its cytotoxic effects.

No studies were found that specifically investigated the inhibitory activity of this compound against DNA topoisomerases I and II.

Apurinic Endonuclease-1 (APE1) Interaction and Inhibition

Table 1: Comparative Inhibition of APE1 by Thioxanthenones

| Compound | IC₅₀ (Incision of depurinated plasmid DNA) | Kᴅ (Affinity Constant for APE1) |

|---|---|---|

| Hycanthone | 80 nM | 10 nM |

| Lucanthone (B1684464) | 5 µM | 89 nM |

Data sourced from studies on Hycanthone and its precursor, Lucanthone. plos.orgnih.gov

There is no available research from the searched literature that examines the interaction between this compound and APE1 or its potential inhibitory effects on the enzyme.

Sulfotransferase-Mediated Metabolic Activation

The biological activity of hycanthone, a major metabolite of lucanthone, is dependent on its metabolic activation within the target organism. nih.gov This process is primarily mediated by sulfotransferase (SULT) enzymes, which convert the pro-drug into a reactive electrophilic species. researchgate.netbioline.org.br This activation is a critical step, as the resulting metabolite is capable of alkylating parasite macromolecules, leading to its therapeutic effect. nih.govannualreviews.org

The activation pathway involves the enzymatic transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of hycanthone. bioline.org.brnih.gov This reaction, catalyzed by a specific sulfotransferase, produces an unstable sulfate (B86663) ester. bioline.org.brannualreviews.org This ester possesses a good leaving group, which can then dissociate non-enzymatically to form a highly reactive carbonium ion that readily alkylates nucleophilic targets within the cell. annualreviews.org

Studies have demonstrated that drug-sensitive strains of schistosomes possess this enzymatic activity, while resistant strains lack it, correlating the absence of this activation pathway with drug resistance. nih.govbioline.org.br The specific enzyme in Schistosoma mansoni has been identified as a sulfotransferase, SmSULT-OR. researchgate.net While much of the detailed research focuses on hycanthone and the related compound oxamniquine, which shares a similar activation mechanism, studies on hycanthone analogs provide insight into the N-oxide form. researchgate.net Research indicates that N-oxidation at the diethylamino group of hycanthone leads to a significant reduction in mutagenic activity while retaining or even enhancing its antischistosomal effects. nih.gov This suggests that this compound likely undergoes a similar sulfotransferase-mediated activation to exert its biological activity.

Human sulfotransferases, including SULT1A2 and SULT2A1, have also been shown to be capable of activating hycanthone, highlighting the broad substrate potential of these enzymes. researchgate.net

Table 1: Key Components in the Metabolic Activation of Hycanthone

| Component | Role | Reference |

| Hycanthone | Pro-drug; acceptor substrate for sulfotransferase. | nih.gov |

| Sulfotransferase (SULT) | Enzyme that catalyzes the transfer of a sulfo group. | researchgate.netbioline.org.br |

| PAPS | 3'-phosphoadenosine-5'-phosphosulfate; the sulfo group donor. | bioline.org.bral-edu.com |

| Hycanthone Sulfate Ester | Reactive intermediate formed after sulfonation. | annualreviews.org |

| Carbonium Ion | Electrophilic species that alkylates macromolecules. | annualreviews.org |

Cholinesterase Activity Modulation in Biological Models

Hycanthone has been identified as an effective inhibitor of acetylcholinesterase (AChE) in schistosomes. wikipedia.org Cholinesterases are crucial enzymes in the nervous system of these parasites, regulating neurotransmission through the hydrolysis of acetylcholine. jcu.edu.au The inhibition of this enzyme is considered a potential contributor to the compound's schistosomicidal effects. researchgate.net

Notably, the inhibitory action of hycanthone is selective. It demonstrates significantly higher potency against the AChE found in Schistosoma mansoni compared to its effect on cholinesterases from mammalian sources, such as mouse brain. researchgate.netwikipedia.org This selectivity suggests structural differences in the active sites of the enzymes between the parasite and its mammalian host. wikipedia.org While specific research focusing solely on this compound's interaction with cholinesterases is not detailed in the available literature, the activity of the parent compound provides a basis for its likely mechanism.

Table 2: Comparative Inhibition of Acetylcholinesterase (AChE) by Hycanthone

| Enzyme Source | Inhibition by Hycanthone | Reference |

| Schistosoma mansoni | Effective inhibitor | wikipedia.org |

| Mammalian (Mouse Brain) | Less potential for inhibition | researchgate.net |

Other Enzymatic Interactions

Beyond its interaction with sulfotransferases and cholinesterases, hycanthone has been shown to modulate the activity of other critical enzymes. A significant target is the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair pathway of DNA. plos.orgresearchgate.net

Both lucanthone and its metabolite hycanthone act as inhibitors of the endonuclease function of APE1. plos.org Hycanthone is a particularly potent inhibitor, with studies reporting an IC50 value of 80 nM for the inhibition of APE1's DNA incision activity. plos.orgresearchgate.net The proposed mechanism involves direct, non-covalent binding of the thioxanthenone structure to a hydrophobic pocket within the APE1 protein. plos.orgresearchgate.net This binding induces a conformational change in the enzyme's structure, thereby inhibiting its repair function without significantly affecting its ability to bind to DNA. plos.orgresearchgate.net

In addition to APE1, lucanthone and by extension hycanthone, have been reported to inhibit DNA topoisomerases I and II, enzymes that are essential for managing DNA topology during replication and transcription. plos.org

Table 3: Inhibition of APE1 Endonuclease Activity

| Compound | IC50 Value | Affinity Constant (KD) | Reference |

| Hycanthone | 80 nM | 10 nM | plos.orgresearchgate.net |

| Lucanthone | 5 µM | 89 nM | plos.orgresearchgate.net |

Mechanisms of Covalent Adduct Formation with Macromolecules

The ultimate cytotoxic effect of hycanthone is attributed to the covalent binding of its activated form to essential biological macromolecules within the parasite. nih.gov Following sulfotransferase-mediated activation, the resulting unstable sulfate ester generates a highly reactive electrophile. annualreviews.org This reactive species then forms covalent adducts, primarily through alkylation, with nucleophilic sites on cellular macromolecules, with DNA being a principal target. researchgate.netannualreviews.org

This covalent modification is an irreversible process that disrupts the normal function of these macromolecules, leading to the inhibition of critical cellular processes like DNA replication and transcription, and ultimately causing parasite death. annualreviews.org The correlation between the ability of a schistosome strain to produce this covalent binding and its sensitivity to the drug underscores this mechanism's importance. nih.gov Hycanthone-resistant parasites lack the necessary enzymatic activity to generate the reactive intermediate, and therefore, covalent binding to macromolecules does not occur. nih.gov

Alkylation of DNA in Model Systems

The primary macromolecular target for the activated form of hycanthone is DNA. researchgate.netannualreviews.org The mechanism involves the alkylation of nucleotide bases, which has been studied in detail in various model systems. capes.gov.br

Research involving the incubation of schistosomes with radiolabeled hycanthone followed by enzymatic degradation of the parasite's DNA and HPLC analysis has identified the specific sites of alkylation. capes.gov.br The findings show that hycanthone preferentially alkylates guanine (B1146940) (dG) residues. capes.gov.br Two major adducts have been identified, corresponding to alkylation at the N-1 and N-2 positions of deoxyguanosine. capes.gov.br

The interaction with other DNA bases is far less significant. While a minor adduct with thymidine (B127349) (T) at the N-3 position was observed in low yield, no reaction was detected with adenosine (B11128) (A) or cytidine (B196190) (C). capes.gov.br This specificity for guanine residues points to a targeted disruption of DNA structure and function. The formation of these DNA adducts is considered the key lethal event underlying the compound's activity. annualreviews.org Given that N-oxidation of hycanthone retains its antischistosomal properties, it is inferred that this compound, upon activation, engages in a similar mechanism of DNA alkylation. nih.gov

Table 4: Identified DNA Alkylation Sites for Activated Hycanthone

| DNA Base | Alkylation Site(s) | Reactivity | Reference |

| Deoxyguanosine (dG) | N-1, N-2 | Major targets | capes.gov.br |

| Thymidine (T) | N-3 | Poor yield | capes.gov.br |

| Adenosine (A) | None | No reaction | capes.gov.br |

| Cytidine (C) | None | No reaction | capes.gov.br |

Identification of Covalent Binding Targets

The principal and most well-characterized covalent binding target of activated hycanthone is the parasite's genomic DNA. annualreviews.orgcapes.gov.br The formation of covalent adducts with DNA, specifically at guanine bases, disrupts the template for DNA and RNA synthesis, leading to an irreversible inhibition of these processes and subsequent parasite death. annualreviews.orgcapes.gov.br

While DNA is the primary target, the term "macromolecules" is often used in the literature, suggesting that other nucleophilic targets, such as proteins or RNA, could potentially be alkylated as well, although this is less specifically documented. nih.gov The covalent binding to macromolecules is directly linked to the drug's efficacy, as it is absent in resistant schistosomes that cannot perform the necessary metabolic activation. nih.gov

It is important to distinguish this covalent binding from other interactions. For instance, the inhibition of the APE1 enzyme by hycanthone occurs through direct, non-covalent binding to the protein itself, rather than through covalent alkylation by the activated metabolite. plos.orgresearchgate.net Therefore, while multiple molecular interactions contribute to the biological profile of this compound and its parent compound, the covalent alkylation of DNA is established as the definitive mechanism of its cytotoxic action. annualreviews.org

Cellular and Subcellular Effects of Hycanthone N Oxide

Effects on Cellular Proliferation and Viability in In Vitro Models

Studies on hycanthone (B1673430), the parent compound of Hycanthone N-oxide, have shown effects on cell viability. For instance, hycanthone concentrations of 20 mg/mL or higher are increasingly detrimental to cell viability. chemsrc.comglpbio.com In studies using mouse lymphoma cells, a reduction in relative suspension growth to below 10% was observed at certain concentrations. oup.com While these findings relate to hycanthone, they provide a context for understanding the potential cytotoxic effects of its analogs. Research specifically detailing the effects of this compound on cellular proliferation and viability is less common in the provided search results. However, one study noted that unlike hycanthone, its analog, referred to as IA-4 N-oxide, did not have an adverse effect on interferon induction at the same concentration, suggesting a difference in their cellular interactions. nih.govtandfonline.com

Modulation of Gene Expression and Protein Synthesis Pathways

Hycanthone has been shown to modulate gene expression and protein synthesis. It inhibits RNA synthesis, which is considered a possible mechanism for its schistosomicidal action. nih.govnih.gov Specifically, hycanthone has been found to reduce ribosomal RNA species by at least 80% in treated worms. chemsrc.comglpbio.com It also inhibits the incorporation of tritiated leucine, a marker for protein synthesis, by 40 to 50% in drug-sensitive worms. chemsrc.comglpbio.com Furthermore, hycanthone treatment has been observed to attenuate the expression of interferon-related genes such as Ifi44 and Gbp7. nih.gov It also showed inhibitory effects on the expression of neuroinflammatory factors like COX-2 and IDO1. nih.gov While these studies focus on the parent compound, they highlight the potential for thioxanthenone derivatives like this compound to interfere with fundamental cellular processes of gene expression and protein synthesis. One study directly comparing hycanthone and its N-oxide analog found that the analog did not depress interferon induction, suggesting that the N-oxide functional group significantly alters its biological activity in this context. nih.govtandfonline.com

Interference with Cellular Signaling Networks

Hycanthone and its derivatives have been shown to interfere with various cellular signaling networks, particularly those involved in inflammatory responses.

Research indicates that hycanthone can inhibit inflammasome activation. nih.govresearchgate.net In lipopolysaccharide (LPS) and ATP-stimulated BV2 microglial cells, hycanthone significantly inhibited the release of IL-1β and IL-18, which are key products of NLRP3 inflammasome activation. nih.govresearchgate.net This suggests that hycanthone can suppress the production of pro-inflammatory factors associated with inflammasome activation. nih.govresearchgate.net The inhibitory effect of hycanthone on inflammasome activation is a key aspect of its anti-neuroinflammatory properties. nih.gov

Hycanthone has been demonstrated to modulate interferon induction and its related pathways. nih.govresearchgate.net Studies have shown that hycanthone can significantly reduce interferon activity. nih.gov Specifically, in LLC-MK2 cell cultures, hycanthone was found to depress interferon induction by the influenza virus. nih.govtandfonline.com At a concentration of 10 μg/ml, hycanthone reduced interferon yields by as much as 73%. nih.govtandfonline.com In contrast, its analog, IA-4 N-oxide (an indazole analog of hycanthone), had no adverse effect on interferon induction at the same concentration. nih.govtandfonline.com Pre-treatment of cell cultures with the N-oxide analog was found to negate the inhibitory activity of hycanthone on viral interferon induction. nih.govtandfonline.com These findings highlight a significant difference in the biological activity of hycanthone and its N-oxide derivative concerning the interferon pathway.

Hycanthone has been shown to have significant effects on neuroinflammatory responses in microglial cell lines. nih.govresearchgate.net In BV2 microglial cells stimulated with LPS, hycanthone counteracted the production of nitric oxide (NO) in a dose-dependent manner and reduced the expression of TNF-α. nih.govresearchgate.net It also inhibited the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net These findings suggest that hycanthone can inhibit the production of key mediators associated with neuroinflammation. nih.govresearchgate.net The modulation of these neuroinflammatory responses is linked to its potential to regulate neuroinflammatory conditions. nih.gov

The JAK-STAT pathway is a critical signaling cascade in inflammation. Research suggests that hycanthone's effects on inflammatory pathways may be mediated through the inhibition of JAK-STAT activation. nih.govresearchgate.net Lipopolysaccharide (LPS) treatment in murine microglial cells stimulates type I interferon-related pathways that are regulated by JAK-STAT activation, and hycanthone treatment has been shown to attenuate these changes. nih.govresearchgate.net Although direct investigation into this compound's effect on the JAK-STAT pathway is not detailed in the provided results, the contrasting effects of hycanthone and its N-oxide analog on interferon induction suggest that the N-oxide form may interact differently with this signaling cascade. nih.govtandfonline.com One study indirectly showed that hycanthone treatment decreased type 1 interferon expression, similar to the JAK1/2 inhibitor ruxolitinib, suggesting that STAT1 activity, which regulates interferon expression, might be modulated by hycanthone. nih.gov

Table of Compound Effects on Cellular Pathways

| Compound | Pathway/Process | Effect | Cell Line/Model |

|---|---|---|---|

| Hycanthone | Inflammasome Activation (NLRP3) | Inhibition of IL-1β and IL-18 release | BV2 microglial cells |

| Hycanthone | Interferon Induction (by Influenza virus) | Depression (up to 73% reduction) | LLC-MK2 cells |

| This compound (IA-4 N-oxide) | Interferon Induction (by Influenza virus) | No adverse effect | LLC-MK2 cells |

| Hycanthone | Neuroinflammatory Response (LPS-induced) | Inhibition of NO and TNF-α production | BV2 microglial cells |

| Hycanthone | JAK-STAT Pathway | Attenuation of LPS-induced activation | Murine microglial cells |

| Hycanthone | RNA Synthesis | Inhibition | Drug-sensitive worms |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hycanthone |

| IA-4 N-oxide |

| ATP |

| COX-2 |

| Gbp7 |

| IDO1 |

| Ifi44 |

| IL-1β |

| IL-18 |

| Lipopolysaccharide (LPS) |

| Nitric oxide (NO) |

| Ruxolitinib |

Induction of Cellular Alterations in Model Systems

The chemical modification of Hycanthone through N-oxidation has been a key strategy aimed at mitigating its toxic and mutagenic effects while preserving its therapeutic efficacy. Research into this compound and its analogs demonstrates a significant shift in their interaction with cellular systems compared to the parent compound. This section details the effects of this compound on cellular transformation and genomic integrity as observed in various biological assays.

In Vitro Cell Transformation Studies

Hycanthone has been identified as a compound capable of inducing cellular transformation in in vitro models, an activity often associated with potential carcinogenicity. frontiersin.org For instance, studies have shown that Hycanthone can induce transformations in Rauscher murine leukemia virus-infected rat embryo cells. osti.gov

In contrast, research on N-oxidized analogs of Hycanthone reveals a markedly reduced potential for inducing such cellular changes. mdpi.com Specifically, the indazole analog of Hycanthone, IA-4 N-oxide, which possesses an N-oxide modification, exhibits significantly lower acute toxicity and only a fraction of the mutagenic potency of Hycanthone. osti.gov While direct, extensive cell transformation studies on this compound are not widely detailed, the significant reduction in the mutagenic activity of its analogs strongly suggests a diminished capacity to induce the malignant transformation of cells in vitro. osti.govmdpi.com This dissociation of biological activity highlights the critical role of the N-oxide group in reducing the adverse cellular effects associated with the parent thioxanthenone structure. mdpi.com

Genomic and Chromosomal Alterations in Biological Assays

The parent compound, Hycanthone, is a well-documented mutagen that exerts its effects through mechanisms like DNA intercalation and alkylation, leading to frameshift mutations and significant chromosomal damage. frontiersin.orgnih.govwikipedia.org It has been shown to be mutagenic in a wide range of organisms, from bacteria and bacteriophages to mammalian cells. frontiersin.org In laboratory assays, Hycanthone induces various chromosomal aberrations, including breaks, complex rearrangements, and even pulverization of metaphase figures in mouse bone marrow cells. wikipedia.org

The N-oxidation of Hycanthone fundamentally alters its genotoxic profile. Studies explicitly demonstrate that N-oxidation at the diethylamino group of Hycanthone leads to a pronounced reduction in its mutagenic activity in biological assays. mdpi.com This effect is not unique to a single analog; preliminary experiments with a newly synthesized piperazinyl N-oxide derivative of a related compound showed no detectable mutagenic activity. frontiersin.org

A comparative study featuring the indazole analog IA-4 N-oxide found it to possess only 0.6% of the mutagenic potency of Hycanthone. osti.gov This dramatic decrease in mutagenicity indicates that the N-oxide derivative is significantly less likely to cause the genomic and chromosomal alterations characteristic of the parent compound. osti.govmdpi.com

Table 1: Comparative Mutagenic Activity of Hycanthone and its N-oxide Analog

| Compound | Relative Mutagenic Potency | Key Research Finding | Source |

|---|---|---|---|

| Hycanthone | High | Potent mutagen in various biological systems, including Salmonella and mammalian cells. | frontiersin.orgosti.gov |

| IA-4 N-oxide | Very Low (0.6% of Hycanthone) | Markedly reduced mutagenic activity compared to the parent compound. | osti.gov |

| This compound | Markedly Reduced | N-oxidation at the diethylamino group significantly reduces mutagenicity. | mdpi.com |

Cellular Uptake and Subcellular Localization Studies

Detailed research findings specifically documenting the cellular uptake mechanisms and precise subcellular localization of this compound are not extensively available in the reviewed scientific literature. The parent compound, Hycanthone, is known to intercalate into DNA, which implies its necessary transport into the nucleus. mdpi.comnih.gov However, it is unclear how the addition of the N-oxide moiety affects the compound's physicochemical properties, such as its polarity and size, which would in turn influence its passage across the plasma membrane and subsequent distribution within the cell.

General studies on drug delivery suggest that such chemical modifications can alter cellular uptake pathways, which include endocytosis, phagocytosis, or direct membrane translocation. wilhelm-lab.com Without specific experimental data for this compound, its transport mechanisms and ultimate subcellular destination remain a subject for future investigation.

Structure Activity Relationship Sar Studies of Hycanthone N Oxide

Comparative Analysis with Hycanthone (B1673430) and Other Thioxanthenone Derivatives

Comparative studies demonstrate that subtle structural changes in the thioxanthenone scaffold can lead to significant differences in biological outcomes. The primary point of comparison is between Hycanthone and its direct metabolite, Hycanthone N-oxide.

N-oxidation of the terminal diethylamino group on the side chain of Hycanthone leads to a notable divergence in biological effects. While Hycanthone is a known mutagen, its N-oxide derivative shows a marked reduction in this activity. nih.gov In a bacterial mutagenicity assay using Salmonella typhimurium, the Hycanthone analogue with a terminal N-oxide was found to be inactive at the tested concentrations. asm.orgnih.gov In contrast, the antischistosomal activity is often retained or even enhanced in the N-oxide form. nih.gov

Another study highlighted that at a concentration of 10 µg/ml, Hycanthone could suppress interferon induction by as much as 73%, whereas its N-oxide analog had no adverse effect on this process. nih.gov This dissociation of activities underscores the potential of targeted chemical modification to develop safer therapeutic agents. nih.gov

The broader class of thioxanthenones also exhibits clear SAR trends. For instance, the activity of Hycanthone has been compared to its precursor, Lucanthone (B1684464), in the context of inhibiting the DNA repair enzyme Apurinic Endonuclease-1 (APE1). Hycanthone is a significantly more potent inhibitor of APE1's endonuclease activity than Lucanthone. researchgate.netnih.gov This is attributed to the hydroxymethyl group at the 4-position of Hycanthone, which is a methyl group in Lucanthone. asm.orgnih.gov

| Compound | Mutagenic Activity (Bacterial Assays) | Effect on Interferon Induction | Antischistosomal Activity |

|---|---|---|---|

| Hycanthone | Potent Mutagen nih.gov | 73% Reduction nih.gov | Active nih.gov |

| This compound | Inactive / Markedly Reduced nih.govasm.org | No Adverse Effect nih.gov | Retained or Enhanced nih.gov |

| Compound | IC₅₀ Value | Binding Affinity (K_D) |

|---|---|---|

| Lucanthone | 5 µM researchgate.netnih.gov | 89 nM researchgate.netnih.gov |

| Hycanthone | 80 nM researchgate.netnih.gov | 10 nM researchgate.netnih.gov |

Influence of the N-oxide Moiety on Biological Activity

The introduction of the N-oxide moiety to the terminal amine of Hycanthone's side chain is a critical modification that profoundly alters its biological and physicochemical properties. nih.gov The N-oxide group (N⁺−O⁻) is highly polar and capable of forming strong hydrogen bonds. semanticscholar.org This change is directly linked to the observed reduction in mutagenicity. nih.govasm.org

The prevailing hypothesis for Hycanthone's mutagenic action involves its ability to intercalate into DNA and subsequently alkylate DNA bases. tandfonline.com The presence of the N-oxide group appears to interfere with this mechanism. Studies have shown that N-oxidation at the diethylamino group of Hycanthone, Lucanthone, and related compounds results in a significant decrease in mutagenic potential. nih.gov

This modification effectively dissociates the desired schistosomicidal activity from the undesirable genetic toxicity. tandfonline.com For example, while Hycanthone is a potent frame-shift mutagen in Salmonella typhimurium, its N-oxide analog, WIN 29,329, was inactive in the same test system. asm.org Similarly, the N-oxide did not exhibit the inhibitory effects on viral interferon induction that were characteristic of the parent compound, suggesting a different interaction profile with cellular systems. nih.gov The ability to retain therapeutic action while shedding toxicity through such a specific chemical change is a key finding in the development of safer antischistosomal drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodology has been applied to the broader class of thioxanthenones and related heterocyclic compounds to guide drug design.

For instance, QSAR screening has been utilized in the design of novel antischistosomal agents to identify analogues with high predicted activity against Schistosoma mansoni. researchgate.net These models use molecular descriptors—numerical values that characterize properties of a molecule—to build a mathematical relationship with biological activity.

To illustrate the approach, a QSAR study on the related xanthone (B1684191) class of compounds developed a mathematical model to predict the anticancer activity against the A549 cell line. mdpi.com The resulting equation was: log (IC50) = −39.0090(x1) − 0.8078(x2) − 1.0827(x3) − 0.0483(x4) + 0.5053(x5) − 0.0560 mdpi.com In this model, the variables (x1, x2, etc.) represent different molecular descriptors related to properties like electronegativity and atom types. mdpi.com Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for elucidating the SAR of compounds by visualizing their interactions with biological targets at an atomic level. These methods have been instrumental in understanding how thioxanthenone derivatives, including Hycanthone, exert their effects.

A prominent example is the study of the interaction between thioxanthenones and the base excision repair enzyme, Apurinic Endonuclease-1 (APE1). researchgate.netnih.gov Molecular modeling studies confirmed that compounds like Lucanthone and Hycanthone could dock into a hydrophobic pocket within the APE1 protein. researchgate.netnih.gov This computational prediction was subsequently validated through experimental work. The introduction of mutations in the hydrophobic pocket (e.g., Phe266Ala/Trp280Ala) abolished the change in the helical structure of APE1 that was observed with the wild-type protein, supporting the docking model. researchgate.netnih.gov

Furthermore, computational approaches such as molecular dynamics (MD) simulations have been harnessed alongside docking to aid in the design of new antischistosomal drug candidates. researchgate.net These techniques help in understanding the dynamic nature of the drug-receptor complex and refining the design of more potent inhibitors. Researchers have also worked to develop molecular models that account for the genetic activities of Hycanthone, proposing mechanisms of DNA intercalation and alkylation that explain its mutagenic properties. tandfonline.com These computational insights are invaluable for rationally designing new derivatives, like this compound, with improved safety profiles.

Mechanisms of Biological Resistance to Hycanthone N Oxide

Cellular and Physiological Mechanisms of Resistance

At a cellular level, the resistance mechanism is a direct consequence of the biochemical deficiency. The parasite's cells lack the enzymatic machinery to process the drug. Studies involving IA-4 N-oxide, an indazole analog of Hycanthone (B1673430), provide further insight into cellular interactions. This analog was found to be significantly less toxic than Hycanthone. cdc.gov Crucially, pretreatment of cells with the IA-4 N-oxide analog could prevent the adverse effects of a subsequent Hycanthone treatment. cdc.govcdc.gov This suggests that the N-oxide analog may compete with Hycanthone for the same cellular uptake mechanisms or for binding to the sulfotransferase enzyme, but without being converted into a potent toxin itself. This competitive interaction at the cellular level could be a contributing factor to how related compounds are processed and potentially resisted.

Cross-Resistance Phenomena with Related Compounds

A significant finding in the study of Hycanthone resistance is the phenomenon of cross-resistance with the related schistosomicide, Oxamniquine. researchgate.netnih.gov Strains of S. mansoni that are resistant to Hycanthone are invariably also resistant to Oxamniquine, and vice-versa. nih.govresearchgate.net

This cross-resistance is explained by their shared mechanism of action and bioactivation. researchgate.net Both Hycanthone and Oxamniquine are prodrugs that depend on the exact same parasite sulfotransferase enzyme for their conversion into toxic, DNA-alkylating agents. researchgate.netfrontiersin.org Therefore, a single genetic lesion—a mutation rendering the sulfotransferase non-functional—confers resistance to both compounds simultaneously. researchgate.net This stands in contrast to other antischistosomal drugs like Praziquantel, which has a different mechanism of action and shows no cross-resistance with Hycanthone or Oxamniquine. nih.gov

| Compound | Class | Requires SULT Activation | Cross-Resistance with Hycanthone |

| Hycanthone | Thioxanthenone | Yes | N/A |

| Oxamniquine | Amino-methyl-tetrahydroquinoline | Yes | Yes |

| IA-4 N-oxide | Benzothiopyranoindazole | (Implied, competes with Hycanthone) | Not specified as resistance |

| Praziquantel | Pyrazino-isoquinoline | No | No |

Advanced Methodologies in Hycanthone N Oxide Research

Crystallographic Studies of Compound-Target Complexes

Crystallographic studies have been fundamental in elucidating the molecular basis of action for the chemical class to which Hycanthone (B1673430) N-oxide belongs. While direct crystallographic data for Hycanthone N-oxide is not extensively detailed in the available literature, research on its parent compound, Hycanthone, provides critical structural insights. X-ray crystallography has been used to characterize the structure of Hycanthone complexed with its target enzymes in schistosomes. researchgate.net

These studies have focused on the sulfotransferase enzyme from Schistosoma mansoni (SmSULT-OR), which is responsible for activating pro-drugs like Hycanthone and Oxamniquine. researchgate.net Analysis of the crystal structures of these enzymes bound to Hycanthone reveals the specific amino acid residues and molecular interactions necessary for substrate binding and the subsequent bioactivation process. This structural information is vital for understanding the mechanism of action and provides a template for structure-guided drug design, aiming to create derivatives with improved efficacy and safety profiles, which led to the development of analogs like this compound. researchgate.net The conformation of the thioxanthenone core, which is relatively flat in Hycanthone, is a key determinant of its interaction with biological targets. ethernet.edu.et

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are crucial for analyzing the dynamic interactions between small molecules like this compound and their biological targets. For the parent compound Hycanthone, techniques such as Circular Dichroism (CD) spectroscopy have been employed to investigate its direct physical interaction with proteins. nih.gov

CD spectral analysis revealed that Hycanthone induces significant conformational changes in target proteins like the apurinic/apyrimidinic endonuclease-1 (APE1), indicating a direct binding event. nih.gov Specifically, these studies showed a decrease in the average helical length of the protein upon binding. nih.gov Other spectroscopic techniques commonly used for the structural elucidation of related xanthone (B1684191) derivatives include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov While NMR helps determine the detailed structure and proton environments, MS is used to identify molecular ion fragments. mdpi.comnih.gov These methods, applied to Hycanthone, provide a framework for how the molecular interactions of this compound could be analyzed to understand its binding characteristics with DNA and protein targets.

Table 1: Spectroscopic Analysis of Hycanthone Interaction with APE1 Protein

| Technique | Observation | Implication | Reference |

| Circular Dichroism (CD) Spectroscopy | Alteration in the far-UV CD spectrum of APE1 protein. | Indication of significant conformational changes in the protein upon binding of Hycanthone. | nih.gov |

| Decrease in the average helical length per segment. | Suggests a specific interaction affecting the secondary structure of the protein. | nih.gov |

Biochemical and Cell-Based Assays for Mechanistic Investigations

A variety of biochemical and cell-based assays have been instrumental in investigating the mechanism of this compound and differentiating its biological activities from the parent compound. A primary focus of this research has been the successful dissociation of antischistosomal efficacy from mutagenic activity. nih.gov

N-oxidation of Hycanthone was shown to significantly reduce its mutagenicity in the Salmonella/microsome assay, a standard test for detecting potential carcinogens. nih.govacs.org At the same time, its potent antischistosomal activity was retained or even enhanced in cellular and organismal assays. nih.gov

Further cell-based assays using murine microglial cells (BV2) have been used to explore the anti-inflammatory properties of the parent compound, Hycanthone. These studies measured the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, IL-1β, and IL-18 in response to lipopolysaccharide (LPS) stimulation. biomolther.orgnih.gov Hycanthone was found to inhibit the production of these pro-inflammatory molecules, suggesting a mechanism involving the inhibition of pathways like the JAK-STAT and NLRP3 inflammasome activation. biomolther.orgnih.gov Such assays are critical for uncovering the molecular mechanisms underlying the compound's effects.

Table 2: Comparative Biological Activity of Hycanthone and its N-oxide Analog

| Assay Type | Compound | Key Finding | Implication | Reference |

| Mutagenicity Assay (Salmonella) | This compound | Marked reduction in mutagenic activity compared to Hycanthone. | N-oxidation detoxifies the molecule with respect to mutagenicity. | nih.gov |

| Antischistosomal Assay | This compound | Retained or enhanced therapeutic activity against schistosomes. | Dissociation of desired therapeutic effects from adverse genetic effects. | nih.gov |

| Anti-inflammatory Assay (BV2 cells) | Hycanthone | Dose-dependent reduction of LPS-induced Nitric Oxide (NO) production. | Potential anti-neuroinflammatory activity. | biomolther.orgnih.gov |

| Cytokine Release Assay (BV2 cells) | Hycanthone | Inhibition of LPS+ATP induced release of IL-1β and IL-18. | Inhibition of the NLRP3 inflammasome pathway. | biomolther.orgnih.gov |

Omics Approaches (e.g., Transcriptomics, Proteomics) in Response to this compound

Omics technologies offer a high-throughput approach to understanding the global cellular response to a compound, though specific studies focusing solely on this compound are not widely reported. However, the application of these methodologies to related areas provides a clear blueprint for future research.

For instance, metabolomics studies on the fungus Trichoderma asperellum identified Hycanthone as one of several secondary metabolites that were significantly altered in response to external chemical stress, demonstrating the utility of metabolomics in identifying pathways affected by xenobiotics. nih.gov

Furthermore, bioinformatic approaches using databases like the Connectivity Map (CMAP), which contains gene expression profiles of cell lines treated with various compounds, represent a powerful tool. researchgate.net Researchers have used CMAP to screen for small molecules that can modulate specific cancer-related pathways, such as the FOXM1 and PPARA pathways in breast cancer cells. researchgate.net This in silico methodology could be applied to this compound to predict its mechanism of action, identify potential therapeutic targets, and understand its off-target effects by analyzing the transcriptomic shifts it induces in various cell lines.

In Vivo Preclinical Models for Mechanistic Studies (excluding human data)

Preclinical in vivo models, primarily in mice, have been essential for validating the therapeutic potential and investigating the mechanisms of this compound. These animal models allow for the assessment of a compound's activity in a complex biological system.

Studies have utilized mouse models of schistosomiasis to confirm the findings from in vitro assays. nih.gov These experiments demonstrated that this compound retained its potent antischistosomal effects in vivo, confirming its efficacy as a chemotherapeutic agent. nih.gov These models were also crucial for comparative toxicology studies, which showed that the N-oxide derivative possessed reduced acute toxicity compared to the parent Hycanthone. nih.gov

In other mechanistic explorations using mouse models, the parent compound Hycanthone was investigated for its effects on neuroinflammation. biomolther.org In a lipopolysaccharide (LPS)-induced depression model in mice, Hycanthone administration was shown to ameliorate depressive-like behaviors, an effect linked to its ability to modulate the type I interferon signaling pathway and inhibit inflammasome activation in the brain. biomolther.orgnih.gov These studies highlight the utility of in vivo models in linking molecular actions observed in cell-based assays to physiological outcomes.

Theoretical Implications and Future Research Trajectories

Elucidating Unresolved Mechanistic Questions

The precise mechanisms of action for hycanthone (B1673430) and its derivatives are not fully resolved, presenting a key area for future investigation. Hycanthone is known to intercalate into DNA and inhibit RNA synthesis. wikipedia.orgebi.ac.uk It is proposed that hycanthone is metabolically activated to a reactive ester that can alkylate DNA. nih.gov This alkylation is considered a crucial event in its schistosomicidal and mutagenic activities. nih.govnih.gov

However, the exact role and reactivity of the N-oxide metabolite in this process remain unclear. A central question is whether Hycanthone N-oxide acts as a prodrug, being converted back to hycanthone or to another reactive species, or if it possesses its own distinct mechanism of action. For instance, a study on an analog, IA-4 N-oxide, showed it had different effects on interferon induction compared to hycanthone, suggesting that the N-oxide form may have a unique biological activity profile. nih.gov Future research should focus on:

Metabolic Fate: Tracing the metabolic pathways of this compound within target organisms and host systems to identify its active metabolites.

DNA Interaction: Characterizing the nature of the interaction between this compound and DNA, including its potential for intercalation and alkylation, and comparing it to the parent compound.

Enzymatic Activation: Identifying the specific enzymes responsible for the metabolic activation of hycanthone and its N-oxide. The sulfotransferase enzyme has been identified as a key activating enzyme for hycanthone. nih.gov

Exploring Broader Biological System Interactions

Beyond its established antischistosomal activity, hycanthone has been shown to interact with various biological systems, hinting at broader therapeutic or toxicological implications for its N-oxide derivative. For example, hycanthone has demonstrated anti-inflammatory and neuro-modulatory effects. It can inhibit inflammasome activation and has been shown to counteract neuroinflammation-induced depression-like behaviors in mice. researchgate.netresearchgate.net These effects are linked to the inhibition of pathways such as the JAK-STAT signaling pathway. researchgate.net

Future research should explore whether this compound shares or diverges from these activities. Key areas of investigation include:

Immunomodulatory Effects: Assessing the impact of this compound on various immune cell functions and inflammatory pathways.

Neuroactivity: Investigating the potential of this compound to modulate neuronal signaling and its implications for neurological disorders.

Host-Parasite Interactions: Examining how this compound might alter the host's immune response to parasitic infections, potentially creating a less favorable environment for the parasite.

Rational Design Principles for Novel Analog Development Based on Mechanistic Insights

A deeper understanding of the mechanism of this compound can guide the rational design of new drug candidates with improved efficacy and reduced toxicity. The development of analogues with better properties is a well-established strategy in drug discovery. diva-portal.org For instance, the mutagenic activity of hycanthone has been a significant concern. nih.gov Research has shown that modifications to the thioxanthenone molecule can dissociate the schistosomicidal activity from mutagenicity. nih.gov

Principles for the rational design of novel analogs based on this compound could include:

Modifying the N-oxide Moiety: Exploring how alterations to the N-oxide group affect metabolic stability, target engagement, and off-target toxicity.

Altering Side Chains: Investigating the impact of changes to the diethylaminoethylamino side chain on the compound's ability to intercalate into DNA and interact with activating enzymes.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of this compound analogs to build a comprehensive SAR profile. This can help in identifying the key structural features required for desired biological activity while minimizing undesirable effects.

Predictive Modeling for Biological Activity and Interactions

Computational and predictive modeling can accelerate the discovery and development of novel analogs. Machine learning models have been successfully used to predict the activity of antischistosomal compounds. acs.org These models can be trained on existing data for hycanthone and its analogs to predict the biological activity of new, untested compounds.

Future directions in predictive modeling for this compound include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that correlate the physicochemical properties of this compound analogs with their biological activities. mdpi.com

Molecular Docking and Dynamics Simulations: Using computational simulations to model the interaction of this compound and its analogs with their putative biological targets, such as DNA and activating enzymes like sulfotransferase. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Creating models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to optimize their drug-like characteristics.

Integration of Multi-Omics Data for Comprehensive Understanding

A systems-level understanding of the effects of this compound can be achieved by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This approach has been used to elucidate drug response mechanisms in other contexts, such as cancer. researchgate.net

Future research should leverage multi-omics approaches to:

Identify Biomarkers of Response and Resistance: Analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment can help identify biomarkers that predict treatment efficacy or the development of resistance. Studies have already indicated that hycanthone-resistant parasites exhibit distinct chromatin structures. ifremer.fr

Uncover Novel Drug Targets and Pathways: A comprehensive analysis of the cellular response to this compound can reveal previously unknown molecular targets and pathways affected by the compound.

Construct Systems-Level Models: Integrating multi-omics data can help build comprehensive models of the drug's mechanism of action and its effects on the entire biological system, providing a holistic view of its therapeutic and toxicological properties.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Hycanthone N-oxide to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols for aromatic N-oxides, such as oxidation of the parent compound Hycanthone using m-chloroperbenzoic acid (mCPBA) or similar oxidizing agents under controlled conditions . Characterization requires nuclear magnetic resonance (NMR) to confirm N-oxide formation (e.g., shifts in aromatic proton signals) and high-performance liquid chromatography (HPLC) to verify purity (>95%). Mass spectrometry (MS) should confirm molecular weight. For reproducibility, experimental sections must detail reaction conditions (solvent, temperature, stoichiometry) and purification steps, adhering to journal guidelines for compound reporting .

Q. How can researchers assess the biological activity of this compound, particularly its inhibition of APE1?

- Methodological Answer : Use in vitro assays to determine the half-maximal inhibitory concentration (IC₅₀) via fluorescence-based DNA repair assays, where APE1 activity is measured in the presence of varying this compound concentrations . Surface plasmon resonance (SPR) with BIACORE systems can quantify binding affinity (KD) by immobilizing APE1 and monitoring ligand interactions. Circular dichroism (CD) spectroscopy may confirm structural changes in APE1 upon binding, such as reduced α-helical content . Include controls (e.g., APE1 mutants lacking hydrophobic binding pockets) to validate specificity.

Advanced Research Questions

Q. How can computational models like (Q)SAR predict the mutagenic potential of this compound, given structural alerts for aromatic N-oxides?

- Methodological Answer : Apply structure–activity relationship (SAR) fingerprint analysis to screen this compound against mutagenicity databases. Public (e.g., EPA ToxCast) and proprietary datasets should be queried for substructures linked to DNA reactivity, such as benzooxadiazole N-oxide motifs . Use Leadscope’s expert-rule-based models to evaluate alerts, noting that general aromatic N-oxide alerts are less reliable, but specific subclasses (e.g., quindioxins) retain predictive value . Validate predictions with Ames tests (bacterial reverse mutation assays) using TA98 and TA100 strains with/without metabolic activation.

Q. What experimental strategies resolve contradictions in transporter-mediated uptake studies of N-oxides like Hycanthone?

- Methodological Answer : When transporter involvement is disputed (e.g., OCT1-independent uptake observed for sorafenib N-oxide ), employ knockout models (e.g., CRISPR/Cas9-modified cell lines) to eliminate candidate transporters. Compare uptake kinetics (e.g., LC-MS/MS quantification of intracellular concentrations) between wild-type and knockout models. Use competitive inhibition assays with known substrates (e.g., metformin for OCT1) to identify alternative transporters. Transcriptomic profiling (RNA-seq) of expressing cells can reveal uncharacterized transporters .

Q. What analytical techniques enable sensitive quantification of this compound in complex biological matrices?

- Methodological Answer : Develop a UHPLC-MS/MS method with on-line solid-phase extraction (SPE) to minimize matrix interference. Optimize ionization parameters (e.g., ESI+ for protonation) and select multiple reaction monitoring (MRM) transitions specific to this compound. Validate linearity (r² > 0.99), limit of quantification (LOQ < 10 µg/kg), and precision (CV < 15%) using spiked samples. Reference the PA N-oxide quantification framework, which achieved 10–300 µg/kg sensitivity in plant matrices .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced therapeutic profiles?

- Methodological Answer : Systematically modify the Hycanthone core (e.g., substituents on aromatic rings, stereochemistry) and evaluate changes in APE1 inhibition (IC₅₀) and mutagenicity. Molecular docking into APE1’s hydrophobic pocket (PDB: 1HD7) can predict binding modes. Prioritize derivatives with improved selectivity (e.g., reduced off-target effects on DNA repair pathways) and validated via in vivo toxicity models (e.g., micronucleus assays) .

Q. What are critical considerations for designing reproducible experiments involving this compound?

- Methodological Answer :

- Sample Preparation : Standardize storage conditions (e.g., -80°C in amber vials to prevent degradation) and solvent systems (e.g., DMSO for stock solutions).

- Controls : Include vehicle controls (DMSO), positive controls (e.g., methoxyamine for APE1 inhibition), and negative controls (parent compound Hycanthone).

- Data Reporting : Adhere to FAIR principles—detail statistical methods (e.g., ANOVA for dose-response curves), raw data deposition repositories, and validation steps (e.g., blind analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.